3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
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Overview
Description
3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared with the compound, known for its broad range of biological activities.
4-Bromophenyl derivatives: Compounds with similar bromine substitution, used in various chemical and biological studies.
Uniqueness
What sets 3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid apart is its unique combination of the imidazo[1,2-a]pyridine core with the 4-bromophenyl and prop-2-enoic acid moieties. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H13BrN2O2 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22) |
InChI Key |
YVZZOSNOZDKGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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